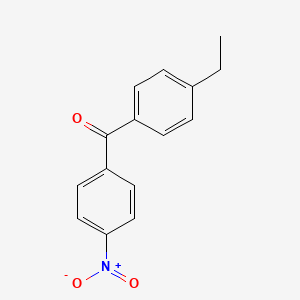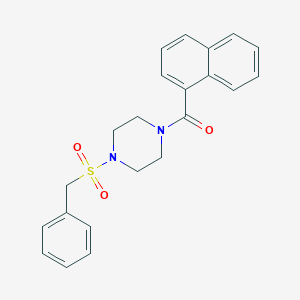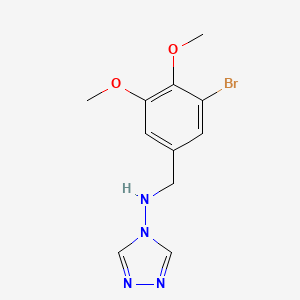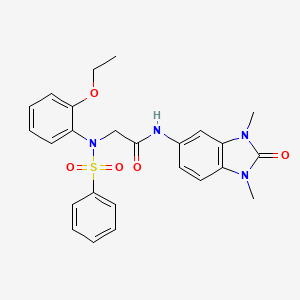
(4-Ethylphenyl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylphenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of both an ethyl group and a nitro group attached to a phenyl ring, connected through a methanone (ketone) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylphenyl)(4-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-ethylbenzoyl chloride with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction, ensuring consistent production of the compound.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The ethyl group can undergo oxidation to form a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
- Reduction of the nitro group yields (4-ethylphenyl)(4-aminophenyl)methanone.
- Oxidation of the ethyl group results in (4-carboxyphenyl)(4-nitrophenyl)methanone.
- Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
(4-Ethylphenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethylphenyl)(4-nitrophenyl)methanone depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfers, leading to the formation of an amine group. In oxidation reactions, the ethyl group is converted to a carboxylic acid through the addition of oxygen atoms. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the ethyl group, which modulate the electron density on the aromatic rings.
Comparación Con Compuestos Similares
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but with a methoxy group instead of an ethyl group.
(4-Hydroxyphenyl)(4-nitrophenyl)methanone: Contains a hydroxy group instead of an ethyl group.
(4-Methylphenyl)(4-nitrophenyl)methanone: Features a methyl group in place of the ethyl group.
Uniqueness: (4-Ethylphenyl)(4-nitrophenyl)methanone is unique due to the presence of both an ethyl and a nitro group, which impart distinct electronic and steric properties
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
(4-ethylphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H13NO3/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19/h3-10H,2H2,1H3 |
Clave InChI |
QGCGDHKBZFQRIF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12484076.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12484078.png)


![Methyl 3-{[(4-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484101.png)

![4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12484126.png)
![N~2~-(3,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484130.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B12484132.png)
![1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B12484135.png)
![17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B12484138.png)
![1-[3-(2H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]ethanol](/img/structure/B12484142.png)
![4-(2-Hydroxy-3-methoxyphenyl)-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B12484144.png)

